molecular formula C11H11F3N4O4S B11065363 4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11065363
M. Wt: 352.29 g/mol
InChI Key: HSHMPNIHIWMPQO-UHFFFAOYSA-N
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Description

4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with a trifluoromethyl group and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and temperatures around 25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is unique due to its combination of an imidazolidinone ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and agrochemical production.

Properties

Molecular Formula

C11H11F3N4O4S

Molecular Weight

352.29 g/mol

IUPAC Name

4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C11H11F3N4O4S/c1-18-8(19)10(11(12,13)14,16-9(18)20)17-23(21,22)7-4-2-6(15)3-5-7/h2-5,17H,15H2,1H3,(H,16,20)

InChI Key

HSHMPNIHIWMPQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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